N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide typically involves multiple steps. One common method starts with the preparation of tetrahydrofuran-3-yl)methanamine through a Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to yield the desired intermediate . This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is unique due to its specific combination of a tetrahydrofuran ring, a pyrazole ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFNAFHSBAULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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